molecular formula C12H13N3O3 B5437435 1-(2-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea

1-(2-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea

Cat. No.: B5437435
M. Wt: 247.25 g/mol
InChI Key: CMPITCPKPPOARA-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both an ethoxyphenyl group and an oxazolyl group in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea typically involves the reaction of 2-ethoxyaniline with an isocyanate derivative of 1,2-oxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction may require a catalyst, such as a base (e.g., triethylamine), to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 2-ethoxybenzoic acid.

    Reduction: Formation of a saturated oxazole derivative.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the oxazole ring suggests potential interactions with nucleic acids or proteins, while the ethoxyphenyl group might enhance its binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-(1,2-oxazol-3-yl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)-3-(1,2-thiazol-3-yl)urea: Similar structure but with a thiazole ring instead of an oxazole ring.

    1-(2-Ethoxyphenyl)-3-(1,2-oxazol-5-yl)urea: Similar structure but with the oxazole ring attached at a different position.

Uniqueness

1-(2-Ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea is unique due to the specific combination of the ethoxyphenyl and oxazolyl groups. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-17-10-6-4-3-5-9(10)13-12(16)14-11-7-8-18-15-11/h3-8H,2H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPITCPKPPOARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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